molecular formula C6H5BrZn B1590932 Phenylzinc bromide CAS No. 38111-44-3

Phenylzinc bromide

Cat. No. B1590932
CAS RN: 38111-44-3
M. Wt: 222.4 g/mol
InChI Key: HMFWJMIDCMEJHO-UHFFFAOYSA-M
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Description

Phenylzinc bromide is an organic compound with the chemical formula C6H5ZnBr . It is a white solid that is stable in air but decomposes when exposed to water . Its use is mainly as an important ligand and reagent in organic synthesis .


Synthesis Analysis

Phenylzinc bromide can be synthesized by reacting zinc with phenylmagnesium bromide . This reaction is typically carried out in an anhydrous environment and at room temperature .


Molecular Structure Analysis

The molecular formula of Phenylzinc bromide is C6H5ZnBr . The molecular weight is 222.40 .


Chemical Reactions Analysis

Phenylzinc bromide can be used in the synthesis of Grignard reagents and metal-organic chemical reactions . It can react with halogenated hydrocarbons, ketones, and other compounds to synthesize various organic compounds such as ketones, alcohols, acids, etc .


Physical And Chemical Properties Analysis

Phenylzinc bromide has a density of 0.99 g/mL at 25°C . It has a boiling point of 65°C . It reacts with water .

Scientific Research Applications

Pseudo-Multicomponent Reaction in Organic Synthesis

Phenylzinc bromide has been utilized in organic synthesis, particularly in facilitating pseudo three-component reactions. One such application is the reaction with methyl glutaconate and aromatic aldehydes to produce unsaturated trisubstituted δ-valerolactones through an aldol/aldol/elimination/lactonization domino process. This reaction is significant as it forms four new bonds in a single step, indicating phenylzinc bromide's role in complex organic synthesis (Le Gall, Presset, Léonel, & Retailleau, 2018).

Catalyst in Cross-Coupling Reactions

Phenylzinc bromide serves as an essential reagent in cobalt-catalyzed cross-coupling reactions. This application is particularly notable in the synthesis of organozinc species and their subsequent reaction in cross-coupling to produce various organic compounds. The methodology involving phenylzinc bromide demonstrates its versatility and importance in modern synthetic chemistry (Corpet, Bai, & Gosmini, 2014).

Kinetic Studies in Organic Reactions

Phenylzinc bromide has been involved in kinetic studies, particularly in the electrophilic amination of organomagnesium and zinc reagents. These studies help in understanding the reaction mechanisms and rates in organic synthesis, providing insight into how phenylzinc bromide interacts with other compounds under various conditions (Erdik & Ömür, 2005).

Safety and Hazards

Phenylzinc bromide is highly flammable and reacts violently with water . It may form explosive peroxides . It causes burns of eyes, skin, and mucous membranes . It is irritating to the respiratory system . It should be stored at 2-8°C .

Future Directions

Phenylzinc bromide can be used in the synthesis of Grignard reagents and metal-organic chemical reactions . It can react with halogenated hydrocarbons, ketones, and other compounds to synthesize various organic compounds such as ketones, alcohols, acids, etc . This suggests potential future directions in the field of organic synthesis.

Mechanism of Action

Target of Action

Phenylzinc bromide is an organic compound with the chemical formula C6H5ZnBr . It is primarily used as a reagent in organic synthesis . The primary targets of Phenylzinc bromide are organic compounds that can undergo nucleophilic addition or substitution reactions .

Mode of Action

Phenylzinc bromide acts as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond . In organic synthesis, Phenylzinc bromide can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by Phenylzinc bromide are dependent on the specific reactions it is used in. As a reagent in organic synthesis, Phenylzinc bromide can participate in a variety of reactions, each with its own unique pathway . For example, in the reaction with carbonyl compounds, Phenylzinc bromide can form new carbon-carbon bonds, leading to the formation of alcohols .

Pharmacokinetics

It’s important to note that phenylzinc bromide is sensitive to air and decomposes when exposed to water , which would likely affect its bioavailability if it were to be administered in a biological context.

Result of Action

The result of Phenylzinc bromide’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This allows for the synthesis of a wide variety of complex organic molecules from simpler precursors .

Action Environment

The action of Phenylzinc bromide is highly dependent on the environmental conditions. It is stable in air but decomposes when exposed to water . Therefore, reactions involving Phenylzinc bromide are typically carried out in anhydrous (water-free) conditions . Additionally, Phenylzinc bromide is typically stored at low temperatures (2-8°C) to maintain its stability .

properties

IUPAC Name

benzene;bromozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFWJMIDCMEJHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylzinc bromide

CAS RN

38111-44-3
Record name Phenylzinc bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of phenylzinc bromide in Negishi cross-coupling reactions, and how does it interact with the catalyst?

A1: Phenylzinc bromide acts as a nucleophilic coupling partner in Negishi cross-coupling reactions [, ]. It interacts with a nickel catalyst, transferring the phenyl group to the nickel center. This phenyl group can then be coupled with an aryl halide, forming a new carbon-carbon bond.

Q2: Can you elaborate on the mechanistic insights into the catalytic activity of nickel complexes with phenylzinc bromide in these reactions?

A2: Research suggests that different catalytic cycles may be involved depending on the nickel complex used []. For example, with [(MeBICAAC)2NiCl2] (MeBICAAC = bicyclic (alkyl)(amino)carbene), a Ni(I)/Ni(III) cycle is proposed, featuring a penta-coordinated Ni(III)-aryl species as a key intermediate. This intermediate likely forms after the phenyl group transfer from phenylzinc bromide to the nickel center []. On the other hand, a Ni(0)/Ni(II) cycle may be involved when using the [(MeBICAAC)2Ni(0)] complex [].

Q3: How does the choice of aryl halide influence the outcome of the Negishi cross-coupling reaction with phenylzinc bromide?

A3: The reactivity of aryl halides in Negishi cross-coupling reactions typically follows the trend of Ar-I > Ar-Br > Ar-Cl. Different aryl halides may require different reaction conditions or catalysts for optimal performance []. The steric and electronic properties of the aryl halide can also influence the reaction rate and selectivity.

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